molecular formula C18H13BrN2O4S2 B1310727 Skp2 Inhibitor C1 CAS No. 432001-69-9

Skp2 Inhibitor C1

Cat. No. B1310727
M. Wt: 465.3 g/mol
InChI Key: IYCJJVVXEHZJHE-CHHVJCJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Skp2 Inhibitor C1 (SKPin C1) is a small molecule inhibitor targeting the S-phase kinase-associated protein 2 (Skp2), which is part of the SCF (Skp1-Cullin1-F-box) E3 ligase complex. Skp2 plays a crucial role in cell cycle progression by mediating the ubiquitination and subsequent proteasomal degradation of cell cycle regulators such as p27, a cyclin-dependent kinase inhibitor. Overexpression of Skp2 has been implicated in various human cancers, making it a potential target for cancer therapy .

Synthesis Analysis

The synthesis of Skp2 inhibitors like C1 is not explicitly detailed in the provided data. However, the development of such inhibitors is likely a result of high-throughput in silico screening of chemical libraries, followed by chemical synthesis and optimization for increased efficacy and specificity .

Molecular Structure Analysis

While the exact molecular structure of Skp2 Inhibitor C1 is not described in the provided data, its function suggests that it has a specific binding affinity for the Skp2 protein, allowing it to effectively inhibit the interaction between Skp2 and its substrates, such as p27 .

Chemical Reactions Analysis

Skp2 Inhibitor C1 functions by blocking the ubiquitination of target proteins like p27, thereby preventing their degradation. This leads to the accumulation of these proteins in the cell, which can result in cell cycle arrest and inhibition of cancer cell proliferation .

Physical and Chemical Properties Analysis

The physical and chemical properties of Skp2 Inhibitor C1, such as solubility, stability, and molecular weight, are not provided. However, its efficacy in various in vitro and in vivo models suggests that it has suitable pharmacokinetic properties for use as a therapeutic agent .

Relevant Case Studies

Several studies have demonstrated the therapeutic potential of Skp2 Inhibitor C1 in various cancer models. For instance, in endometrial cancer, Skp2 Inhibitor C1 stabilized p27 in the nucleus, inhibited cell proliferation, and was not cytotoxic . In the context of MERS-Coronavirus infection, inhibition of Skp2 enhanced autophagy and reduced viral replication . In prostate cancer, Skp2 Inhibitor C1 downregulated critical oncogenes and hindered cancer progression . Additionally, Skp2 Inhibitor C1 has shown promise in restricting cancer stem cell traits and cancer progression , and it has been identified to have antidepressive properties in mice . In uveal melanoma, Skp2 Inhibitor C1 suppressed cell proliferation by blocking the ubiquitylation of p27 . Lastly, in multiple myeloma, SKPin C1 decreased cell viability and proliferation and induced apoptosis .

Scientific Research Applications

Prognostic Role in Colorectal Cancer

Research has highlighted the crucial role of Skp2 in colorectal cancer (CRC), where deregulation of p27Kip1, a cyclin-dependent kinase inhibitor and a negative cell cycle regulator, occurs due to enhanced ubiquitin-mediated degradation. Skp2, along with Cks1, has been identified as responsible for the down-regulation of p27 levels, correlating with aggressive tumor behavior and poor clinical outcomes in CRC. The overexpression of Skp2 is indicative of poor prognosis and serves as an independent marker for survival, suggesting its potential as a target for novel therapeutic interventions (Hershko & Shapira, 2006).

Oncogenic Properties and Therapeutic Targeting

Skp2's role extends beyond CRC, being implicated in various human cancers. It acts by targeting p27Kip1 for degradation, leading to uncontrolled cell proliferation and tumor progression. Studies suggest that Skp2 overexpression is associated with reduced tumor differentiation and poor prognosis, highlighting its function as an oncogenic protein. Targeting Skp2 has shown promise in experimental models, leading to the up-regulation of p27Kip1 and halted cellular proliferation. This suggests that Skp2 not only serves as a prognostic marker but may also be a valuable target for developing cancer therapies (Hershko, 2008).

Inhibition as a Therapeutic Strategy

In the broader context of the ubiquitin-proteasome system (UPS), Skp2 plays a pivotal role in the regulation of protein stability and activity, crucial for cellular functions such as proliferation, metabolism, and tumorigenesis. By contributing to the ubiquitination and degradation of tumor suppressors, Skp2 facilitates cancer progression. The therapeutic inhibition of Skp2, therefore, represents a novel approach for cancer treatment, aimed at restoring the function of tumor suppressors and inhibiting cancer cell growth (Asmamaw et al., 2020).

Safety And Hazards

Skp2 Inhibitor C1 is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

The future of Skp2 Inhibitor C1 in cancer treatment is promising. The translation of Skp2 inhibition as a cancer treatment strategy to the clinic will require the identification of additional Skp2 target proteins disrupted by these small molecules, their effect on untransformed cells, and the potential for parallel degradation pathways to compensate for the loss of Skp2 function .

properties

IUPAC Name

2-[4-bromo-2-[(Z)-[4-oxo-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O4S2/c19-13-3-4-14(25-10-16(22)23)12(6-13)7-15-17(24)21(18(26)27-15)9-11-2-1-5-20-8-11/h1-8H,9-10H2,(H,22,23)/b15-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCJJVVXEHZJHE-CHHVJCJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)CN2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OCC(=O)O)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Skp2 Inhibitor C1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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